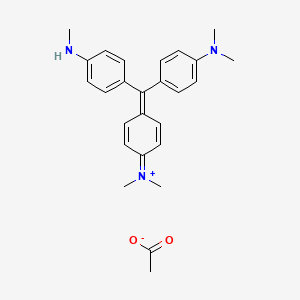

(4-((4-(Dimethylamino)phenyl)(4-(methylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl violet is a family of organic compounds primarily used as dyes. These compounds are known for their vibrant purple color, which can be adjusted by altering the number of attached methyl groups. Methyl violet is widely used in textiles, paints, inks, and as a hydration indicator for silica gel . It was first synthesized in 1861 by Lauth and has since found applications in various fields, including biology and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl violet is synthesized through the oxidation of dimethylphenylamine with copper (II) chloride . The process involves the following steps:

- Dissolve 2 grams of Methyl Violet 10B powder dye in 20 milliliters of 95% alcohol solution.

- Dissolve 0.8 grams of ammonium oxalate in 80 milliliters of distilled water.

- Mix the two solutions and let them set for 24 hours before filtering .

Industrial Production Methods: In industrial settings, methyl violet is produced in large quantities for textile and paper dyeing. The production process involves the same basic steps but on a larger scale, ensuring consistency and quality of the dye .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl violet undergoes various chemical reactions, including:

Oxidation: The dye is synthesized through the oxidation of dimethylphenylamine.

Reduction: Methyl violet can be reduced to leuco-methyl violet, a colorless compound.

Substitution: The dye can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Copper (II) chloride is commonly used in the synthesis of methyl violet.

Reducing Agents: Sodium borohydride can be used to reduce methyl violet to its leuco form.

Substituting Agents: Various organic reagents can be used to introduce new functional groups into the dye molecule.

Major Products Formed:

Leuco-methyl violet: A colorless compound formed through the reduction of methyl violet.

Substituted Methyl Violet: Compounds with different functional groups replacing one or more methyl groups.

Wissenschaftliche Forschungsanwendungen

Methyl violet has a wide range of applications in scientific research:

Biological Stain: It is used as a biological stain for chromosomes, chromatin, and nucleoli.

Chemical Indicator: Methyl violet serves as a pH indicator in various chemical reactions.

Photocatalytic Studies: The dye is used in studies involving the photodegradation of organic compounds.

Medical Applications: Methyl violet has antibacterial, antifungal, and anthelmintic properties, making it useful in medical research.

Wirkmechanismus

Methyl violet exerts its effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Methyl violet is part of a family of compounds that include:

Crystal Violet (Methyl Violet 10B): Known for its use as a histological stain and in Gram’s method of classifying bacteria.

Methyl Violet 6B: A darker blue dye compared to Methyl Violet 2B.

Methyl Violet 2B: A lighter purple dye used in various applications.

Uniqueness: Methyl violet stands out due to its strong tinting strength and versatility in various applications, from biological staining to industrial dyeing .

Eigenschaften

CAS-Nummer |

84434-47-9 |

|---|---|

Molekularformel |

C24H28N3.C2H3O2 C26H31N3O2 |

Molekulargewicht |

417.5 g/mol |

IUPAC-Name |

[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;acetate |

InChI |

InChI=1S/C24H27N3.C2H4O2/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;1-2(3)4/h6-17H,1-5H3;1H3,(H,3,4) |

InChI-Schlüssel |

QLHKOYRLMLXSDU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)[O-].CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)

![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)

![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)

![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)

![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)

![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)

![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)